molecular formula C11H10N4 B043384 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- CAS No. 156215-58-6

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-

Cat. No. B043384
CAS RN: 156215-58-6
M. Wt: 198.22 g/mol
InChI Key: NWZPKLJMJMZZEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" derivatives has been explored in the context of enhancing the action of A3 adenosine receptor (AR) agonists. Structural modifications at the 4-amino and 2 positions have been made to test their potential as allosteric modulators. Such synthetic endeavors involve intricate chemical reactions to obtain derivatives with desired biological activity, demonstrating the compound's versatility and potential for therapeutic use (Göblyös et al., 2006).

Molecular Structure Analysis

The molecular structure of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" and its derivatives plays a crucial role in their function as allosteric modulators. The structural requirements for allosteric enhancement at the A3AR are distinct, highlighting the importance of molecular structure in determining biological activity. Research into the conformation and self-consistent field energy of related compounds, such as imiquimod, provides insights into the molecular mechanics and interactions that define their stability and reactivity (Otuokere & Amaku, 2015).

Chemical Reactions and Properties

The chemical reactivity of "1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-" derivatives encompasses a variety of reactions, including amination, methylation, and cyclization. These reactions are pivotal in the synthesis of complex molecules with potential pharmacological applications. For instance, iodine-promoted tandem oxidative condensation demonstrates the compound's capability to undergo dual C(sp3)-H amination, leading to diverse functionalized molecules (Donthiboina et al., 2018).

Scientific Research Applications

Heterocyclic Amines and Cancer Research

Research on 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- and its derivatives primarily focuses on understanding their role in cancer. Heterocyclic amines like IQ and MeIQx, which are structurally related to 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-, have been studied for their carcinogenic potential. For instance, these compounds have been found to be weak initiators in liver carcinogenesis models, suggesting a potential role in other phases of the carcinogenesis process. This insight is crucial for understanding the complex mechanisms of cancer development and could guide the development of preventive measures or treatments (Kleman et al., 1993).

Immunomodulatory Effects

Imidazoquinolinamines, closely related to 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-, have been shown to possess immunomodulatory properties. For example, imiquimod, an imidazoquinolinamine derivative, has demonstrated the ability to induce alpha-interferon in mice, suggesting its potential in treating various diseases by modulating the immune system. Such findings highlight the therapeutic potential of these compounds beyond their carcinogenic effects, offering avenues for research into immune-based therapies (Sidky et al., 1992).

Pharmacological Properties

Studies on derivatives of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- have also explored their pharmacological properties. For instance, research into compounds like BMY-20844 has revealed significant antiplatelet and antithrombotic activities, indicating potential applications in preventing cardiovascular diseases. Understanding the pharmacological actions of these compounds can contribute to the development of new drugs for various conditions (Buchanan et al., 1989).

Antifibrotic Potential

Additionally, derivatives such as IN-1130, a novel ALK5 inhibitor, have been investigated for their anti-fibrotic properties, demonstrating efficacy in models of renal and hepatic fibrosis. These studies underscore the potential of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- derivatives in treating fibrotic diseases, which are characterized by excessive tissue scarring and can lead to organ failure (Kim et al., 2008).

Mechanism of Action

Target of Action

2-Amino-1-methylimidazo[4,5-b]quinoline (also known as 1-methylimidazo[4,5-b]quinolin-2-amine, 1-methyl-1H-imidazo[4,5-b]quinolin-2-amine, or 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-) is a linear analogue of the food mutagen IQ . It is known to interact with DNA, forming adducts .

Mode of Action

The compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity . It is also known to induce oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathways .

Biochemical Pathways

The compound affects the TLR4/MAPK and TLR4/NF-κB signaling pathways, leading to oxidative stress and inflammation . It is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase .

Pharmacokinetics

It is known that humans efficiently convert 2-amino-1-methylimidazo[4,5-b]quinoline to reactive intermediates, resulting in protein and dna adduct formation .

Result of Action

The compound’s action results in DNA damage and genotoxicity . It also induces oxidative stress and inflammation . The International Agency for Research on Cancer (IARC) has classified 2-Amino-1-methylimidazo[4,5-b]quinoline as “probably carcinogenic to humans” (group 2A carcinogens) .

Action Environment

The compound is mainly found in high-temperature-cooked meats and tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the level of exposure to the compound can vary depending on dietary habits and smoking behavior.

properties

IUPAC Name

1-methylimidazo[4,5-b]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZPKLJMJMZZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3N=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166063
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156215-58-6
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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